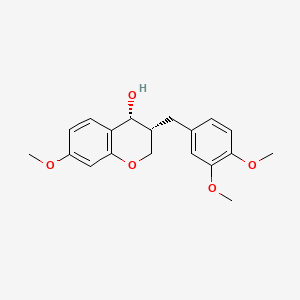

Tetrahydrosappanone A trimethyl ether

説明

Tetrahydrosappanone A trimethyl ether is a methoxy-substituted derivative of a tetrahydrobenzo[c]pyranochromenone scaffold, characterized by a partially hydrogenated pyranone core and three methyl ether groups. While direct structural or synthetic data for this compound are absent in the provided evidence, its nomenclature suggests structural similarities to trimethyl ether derivatives of flavonoid- or chromenone-based natural products. Such compounds are typically synthesized via selective methylation of hydroxyl groups on the parent structure, often to enhance stability or modulate bioactivity . For example, analogous compounds like Palodesangren B trimethyl ether () and atromentin trimethyl ether () share core structural motifs and functionalization strategies, implying that Tetrahydrosappanone A trimethyl ether may exhibit comparable reactivity or synthetic pathways.

特性

分子式 |

C19H22O5 |

|---|---|

分子量 |

330.4 g/mol |

IUPAC名 |

(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C19H22O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13,19-20H,8,11H2,1-3H3/t13-,19-/m1/s1 |

InChIキー |

KXFFLWDYUNIJNU-BFUOFWGJSA-N |

異性体SMILES |

COC1=CC2=C(C=C1)[C@@H]([C@@H](CO2)CC3=CC(=C(C=C3)OC)OC)O |

正規SMILES |

COC1=CC2=C(C=C1)C(C(CO2)CC3=CC(=C(C=C3)OC)OC)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

テトラヒドロサッパノン A トリメチルエーテルの合成は、通常、テトラヒドロサッパノン A のメチル化を伴います。このプロセスには、ヨウ化メチルや硫酸ジメチルなどのメチル化剤を、炭酸カリウムなどの塩基の存在下で使用することが含まれます。 反応は通常、アセトンやジメチルホルムアミド(DMF)などの有機溶媒中で、還流条件下で行われます .

工業生産方法

テトラヒドロサッパノン A トリメチルエーテルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するために反応条件を最適化することが含まれます。 連続フローリアクターや自動システムの使用により、生産プロセスの効率性とスケーラビリティを向上させることができます .

化学反応の分析

科学研究への応用

化学: 反応機構と経路を研究するための化学プローブとして使用されます。

生物学: 抗炎症作用と抗酸化作用が調査されており、炎症性疾患の治療の候補となっています。

科学的研究の応用

Chemistry: Used as a chemical probe to study reaction mechanisms and pathways.

Biology: Investigated for its anti-inflammatory and antioxidant properties, making it a candidate for treating inflammatory diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

作用機序

テトラヒドロサッパノン A トリメチルエーテルは、主にIMPDH2(イノシン一リン酸脱水素酵素2)の阻害によってその効果を発揮します。この阻害は、炎症反応の調節に関与するNF-κBシグナル伝達経路の抑制につながります。 IMPDH2を標的とすることで、テトラヒドロサッパノン A トリメチルエーテルは神経炎症やその他の炎症性疾患を軽減することができます .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Notes:

- Palodesangren B Trimethyl Ether shares the tetrahydrobenzo[c]pyranochromenone core, suggesting Tetrahydrosappanone A trimethyl ether may exhibit similar stability or bioactivity.

- Atromentin Trimethyl Ether highlights the role of methylation in altering physical properties (e.g., melting point) and reactivity. Its conversion to tetramethyl ether under basic conditions underscores the lability of methoxy groups in strongly alkaline environments .

- Trimethyl Ether (I c) demonstrates degradation pathways under alkali, yielding phloroglucinol derivatives. This reactivity may parallel the behavior of Tetrahydrosappanone A trimethyl ether in pharmaceutical or environmental contexts .

Data Table: Key Parameters of Trimethyl Ether Derivatives

| Parameter | Palodesangren B Trimethyl Ether | Atromentin Trimethyl Ether | Trimethyl Ether (I c) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided | C₉H₁₀O₅ (inferred) | C₆H₁₂O₅ |

| Key Functional Groups | Methoxy, pyran-2-one | Methoxy, quinone | Methoxy, ketone |

| Melting Point | Not reported | 186°C | Not reported |

| Alkali Reactivity | Stable | Demethylates to tetramethyl ether | Degrades to phloroglucinol derivatives |

| Bioactivity | Anticandidal (inferred) | Not reported | Not reported |

Research Findings and Implications

- Synthetic Challenges: Late-stage functionalization (e.g., pyranone formation) is critical for chromenone derivatives but requires precise control to avoid side reactions .

- Pharmacological Potential: Methoxy groups in natural product derivatives often enhance metabolic stability, suggesting Tetrahydrosappanone A trimethyl ether could be a candidate for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。